molecular formula C18H20N6O3S2 B2918267 2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1105226-22-9

2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2918267
CAS No.: 1105226-22-9
M. Wt: 432.52
InChI Key: SMCJONAEYQMXTA-UHFFFAOYSA-N
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Description

2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C18H20N6O3S2 and its molecular weight is 432.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as isoxazole derivatives, have been known to exhibit a wide spectrum of biological activities and therapeutic potential . They have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .

Mode of Action

It’s known that the substitution of various groups on the isoxazole ring imparts different activity . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, cell proliferation, microbial growth, viral replication, neuronal signaling, mood regulation, and immune response.

Result of Action

Based on the known activities of similar compounds , it could potentially have effects such as reducing inflammation, inhibiting cell proliferation, killing or inhibiting the growth of microbes, inhibiting viral replication, modulating neuronal signaling, altering mood, and suppressing the immune response.

Properties

IUPAC Name

2-[[5-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c1-19-15(25)11-28-18-21-20-17(29-18)24-8-6-23(7-9-24)16(26)10-13-12-4-2-3-5-14(12)27-22-13/h2-5H,6-11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCJONAEYQMXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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